molecular formula C14H21N3S B1387676 N,N-diethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine CAS No. 854085-13-5

N,N-diethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Cat. No. B1387676
CAS RN: 854085-13-5
M. Wt: 263.4 g/mol
InChI Key: FPAYQWBTWYCBSC-UHFFFAOYSA-N
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Description

“N,N-diethyl-N’-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine” is a chemical compound with the molecular formula C14H21N3S. It has a molecular weight of 263.41 .


Synthesis Analysis

The synthesis of similar compounds involves direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The molecular structure of “N,N-diethyl-N’-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine” consists of a benzothiazole ring attached to an ethane-1,2-diamine moiety via a nitrogen atom . The InChI code for this compound is 1S/C14H21N3S/c1-4-17(5-2)9-8-15-14-16-12-7-6-11(3)10-13(12)18-14/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16) .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds due to its active hydrogen on the ethane-1,2-diamine moiety. It can undergo condensation and substitution reactions, contributing to the formation of biologically active novel heterocyclic structures .

Biological Activity Studies

The benzothiazole ring present in this molecule is a significant pharmacophore in medicinal chemistry. It exhibits a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers utilize this compound to develop new therapeutic agents .

Development of Chemotherapeutic Agents

Due to its structural features, this compound is used in the design and development of potential chemotherapeutic agents. Its ability to form various organic heterocycles makes it a valuable scaffold in drug discovery .

Catalysis

In the field of catalysis, this compound can act as a ligand to form coordination complexes with metals. These complexes can be used to enhance the adsorption of gases like carbon dioxide or to catalyze various organic reactions .

Cyanoacetylation Reactions

It is involved in cyanoacetylation reactions, which are crucial for the preparation of N-cyanoacetamides. These derivatives are important for the construction of biologically active compounds and have synthetic uses in forming diverse heterocyclic frameworks .

Material Science Applications

The compound’s unique structure allows it to be used in material science research, particularly in the development of organic frameworks that can have applications ranging from gas storage to sensing technologies .

Green Chemistry

Researchers are exploring the use of this compound in green chemistry applications, particularly in developing catalytic processes that are more environmentally friendly and economically viable .

Antimalarial and Antiviral Research

Derivatives of this compound are being investigated for their antimalarial and antiviral activities. The compound’s ability to be modified into various bioactive molecules makes it a candidate for the development of new treatments for infectious diseases .

properties

IUPAC Name

N',N'-diethyl-N-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3S/c1-4-17(5-2)9-8-15-14-16-12-7-6-11(3)10-13(12)18-14/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAYQWBTWYCBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(S1)C=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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